

Application Notes and Protocols: HLX22 and Trastuzumab Combination Therapy

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Compound of Interest

Compound Name: HL22

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Introduction

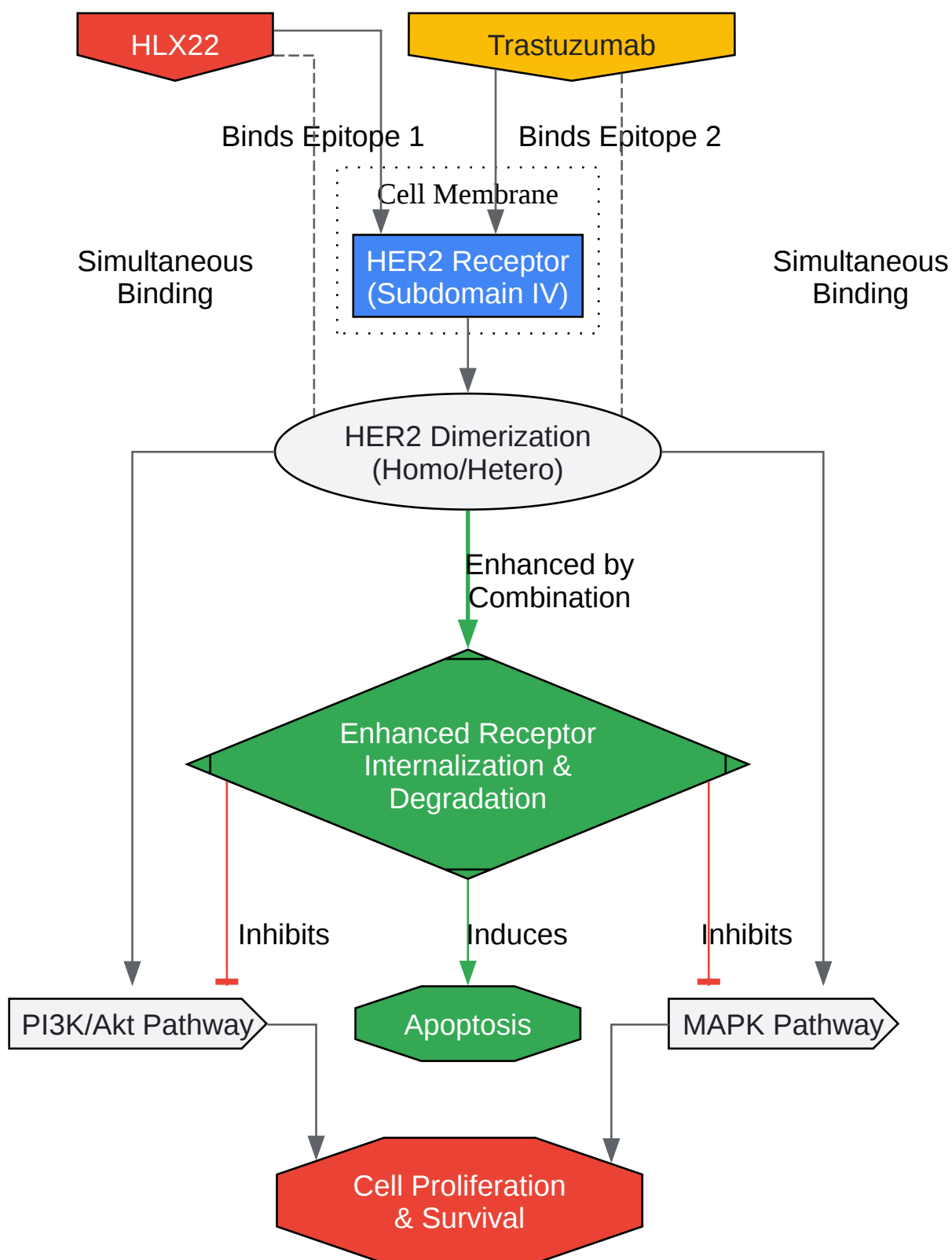
Human Epidermal Growth Factor Receptor 2 (HER2) is a well-established therapeutic target in various cancers, including breast and gastric cancer.[1][2] Trastuzumab, a humanized monoclonal antibody, has been a cornerstone of treatment for HER2-positive cancers.[3][4] It functions by binding to the extracellular domain of HER2, thereby inhibiting downstream signaling pathways like PI3K/Akt and MAPK, and mediating antibody-dependent cell-mediated cytotoxicity (ADCC).[1][5] HLX22 is an innovative recombinant humanized anti-HER2 monoclonal antibody that binds to a distinct epitope on the subdomain IV of HER2, different from that of trastuzumab.[6][7] This non-competitive binding allows for the simultaneous attachment of both HLX22 and trastuzumab to the HER2 receptor.[8][9] Preclinical and clinical studies have demonstrated that this dual blockade leads to a synergistic anti-tumor effect.[6][10]

These application notes provide a comprehensive overview of the mechanism of action, preclinical and clinical data, and detailed protocols for key experiments related to HLX22 and trastuzumab combination therapy.

Mechanism of Action

The combination of HLX22 and trastuzumab offers a dual-pronged attack on HER2-positive cancer cells. By binding to different epitopes on the HER2 receptor, the two antibodies induce

enhanced internalization and subsequent degradation of HER2 dimers (both homodimers and heterodimers with other EGFR family members like EGFR).^{[6][11]} This leads to a more potent blockade of downstream signaling pathways critical for cell proliferation and survival, such as the PI3K/Akt and MAPK pathways.^{[1][6][12]} Preclinical studies have shown that this enhanced receptor downregulation and signaling inhibition results in synergistic inhibition of tumor cell proliferation and induction of apoptosis.^{[6][10]}



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Caption: Mechanism of HLX22 and Trastuzumab Combination Therapy.

Preclinical Data Summary

Preclinical studies utilizing both in vitro cell-based assays and in vivo animal models have consistently demonstrated the synergistic anti-tumor activity of the HLX22 and trastuzumab combination.

In Vitro Studies

Cell Line	Assay Type	Parameter	HLX22 + Trastuzumab	Trastuzumab Alone	Reference
NCI-N87	Proliferation	Relative Cell Viability	Potentiated anti-proliferation activity	Inhibited growth	[6]
NCI-N87	Apoptosis	Apoptosis Induction	Enhanced	Induced	[13]
NCI-N87	HER2 Internalization	HER2 Internalization Rate	40-80% Increase	Baseline	[10] [13]

In Vivo Studies

Model Type	Cancer Type	Treatment Group	Tumor Growth Inhibition	Reference
CDX	Gastric Cancer	HLX22 + Trastuzumab (HLX02)	Synergistic Inhibition	[6]
PDX	Gastric Cancer	HLX22 + Trastuzumab (HLX02)	Synergistic Inhibition	[6]
Animal Model	HER2-expressing tumors	HLX22 + T-DXd	Synergistic anti-tumor effect	[11]

Note: CDX = Cell line-Derived Xenograft; PDX = Patient-Derived Xenograft; T-DXd = Trastuzumab Deruxtecan. HLX02 is a trastuzumab biosimilar.

Clinical Trial Data Summary

The combination of HLX22 and trastuzumab is being evaluated in multiple clinical trials for HER2-positive gastric and breast cancer.

Trial Identifier	Phase	Cancer Type	Treatment Arms	Key Endpoints	Status	Reference
HLX22-GC-201	2	Gastric/GEJ Cancer	HLX22 + Trastuzumab + XELOX vs. Placebo + Trastuzumab + XELOX	PFS, ORR	Updated results presented	[10] [14]
NCT04908813	2	Gastric Cancer	HLX22 (15mg/kg or 25mg/kg) + Trastuzumab + XELOX vs. Placebo + Trastuzumab + XELOX	Efficacy and Safety	Active	[15]
HLX22-GC-301 / NCT06532006	3	Gastric/GEJ Cancer	HLX22 + Trastuzumab + XELOX ± Pembrolizumab vs. Placebo + Trastuzumab + XELOX ± Pembrolizumab	Efficacy and Safety	Recruiting	[16] [17] [18] [19]

HLX22-BC201	2	HER2-low, HR+ Breast Cancer	HLX22 + Trastuzumab Deruxtecan (T-DXd)	Efficacy and Safety	Active	[11]
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Note: GEJ = Gastroesophageal Junction; XELOX = Capecitabine and Oxaliplatin; PFS = Progression-Free Survival; ORR = Objective Response Rate; HR+ = Hormone Receptor Positive.

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is for determining the effect of HLX22 and trastuzumab combination therapy on the viability and proliferation of HER2-positive cancer cells.

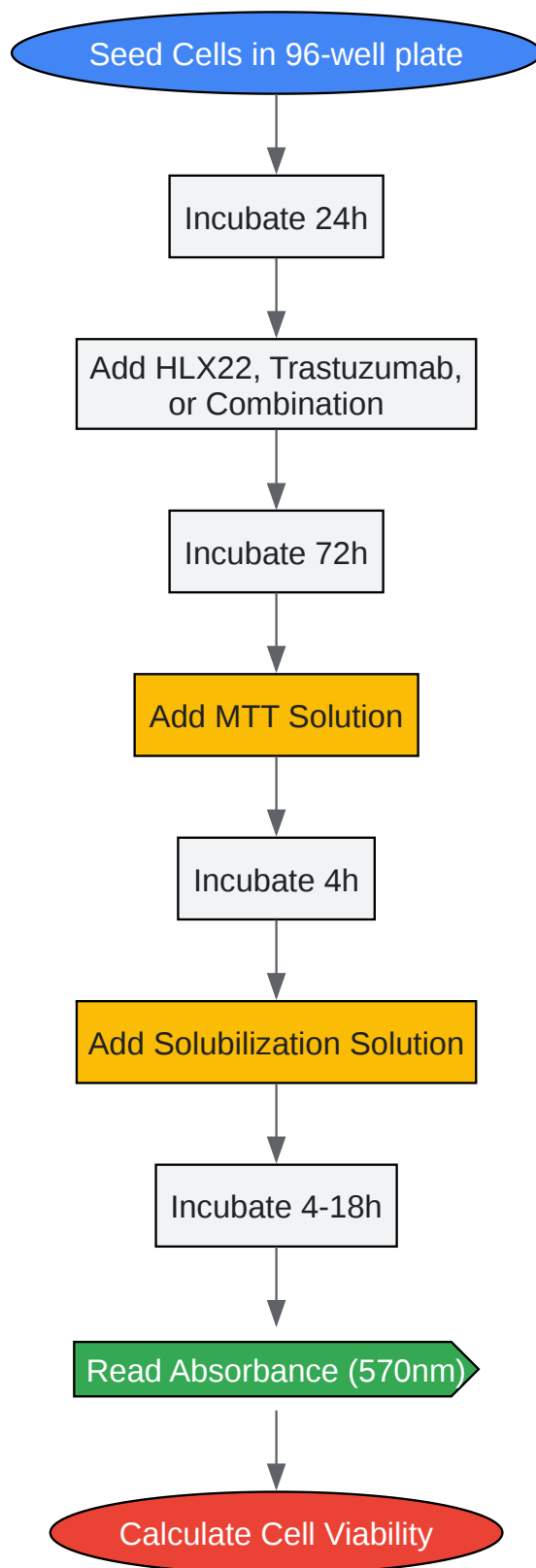
Materials:

- HER2-positive cancer cell line (e.g., NCI-N87, BT474)
- Complete cell culture medium
- HLX22 and Trastuzumab antibodies
- 96-well cell culture plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[\[20\]](#)
- Solubilization solution (e.g., DMSO or SDS-HCl solution)[\[21\]](#)[\[22\]](#)
- Microplate reader

Procedure:

- Seed cells in a 96-well plate at a density of 1×10^4 cells/well in 100 μ L of complete medium and incubate for 24 hours.[\[22\]](#)

- Prepare serial dilutions of HLX22, trastuzumab, and their combination in culture medium.
- Remove the medium from the wells and add 100 μ L of the antibody solutions. Include wells with untreated cells as a control.
- Incubate the plate for 72 hours at 37°C in a humidified CO2 incubator.[\[22\]](#)
- Add 10 μ L of MTT solution to each well and incubate for 4 hours at 37°C.[\[21\]](#)[\[23\]](#)
- After incubation, add 100 μ L of solubilization solution to each well.[\[21\]](#)[\[23\]](#)
- Incubate the plate for an additional 4-18 hours at 37°C to dissolve the formazan crystals.[\[21\]](#)
[\[23\]](#)
- Measure the absorbance at 570 nm using a microplate reader.[\[21\]](#)
- Calculate cell viability as a percentage of the untreated control.



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Caption: Workflow for the MTT Cell Viability Assay.

Apoptosis Assay (Annexin V & Propidium Iodide Staining)

This protocol is for quantifying apoptosis in HER2-positive cancer cells following treatment with HLX22 and trastuzumab.

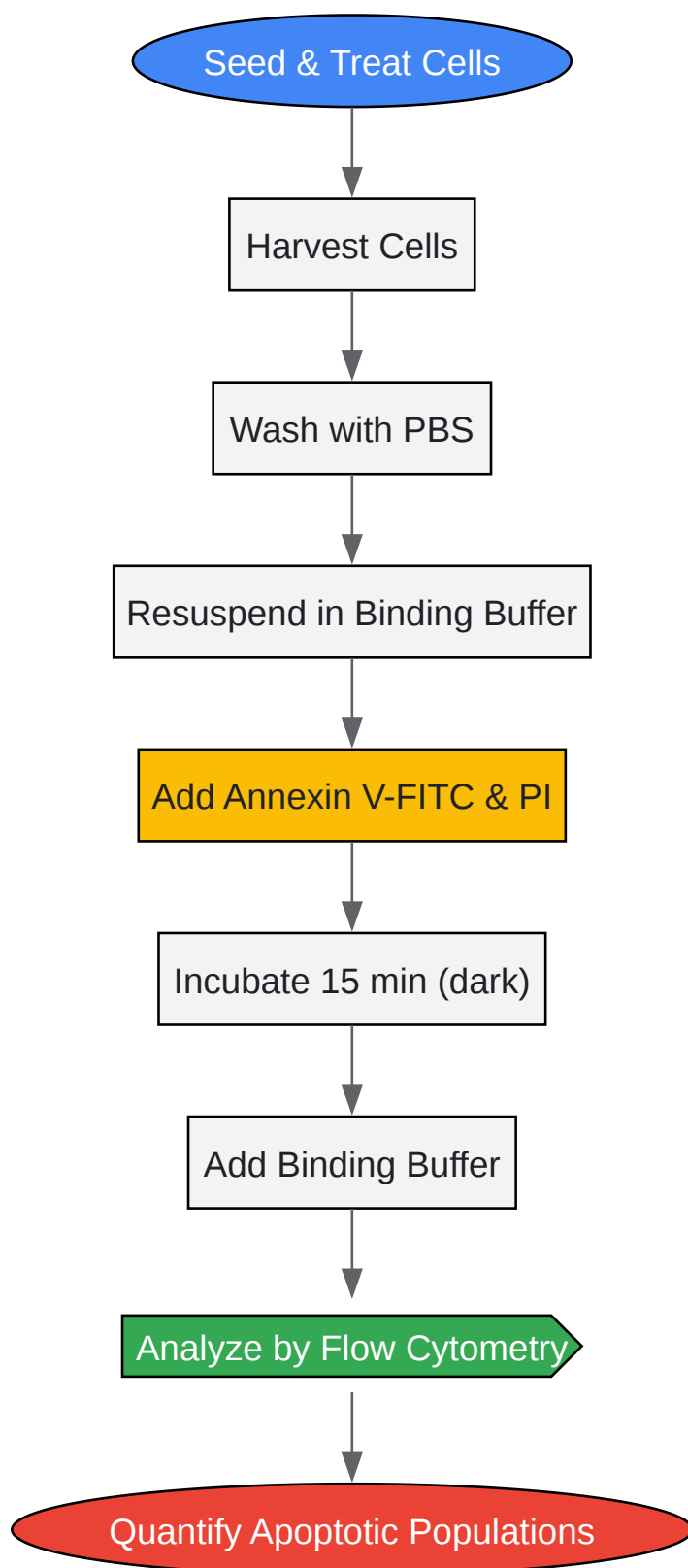
Materials:

- HER2-positive cancer cell line
- HLX22 and Trastuzumab antibodies
- 6-well cell culture plates
- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
- Phosphate Buffered Saline (PBS)
- Flow cytometer

Procedure:

- Seed cells (1×10^6 cells/well) in 6-well plates and allow them to adhere overnight.[\[24\]](#)
- Treat cells with HLX22, trastuzumab, or their combination for a predetermined time (e.g., 48 hours). Include an untreated control.
- Harvest both adherent and floating cells by trypsinization and centrifugation.[\[24\]](#)
- Wash the cells twice with cold PBS.[\[24\]](#)
- Resuspend the cell pellet in 1X Binding Buffer at a concentration of $\sim 1 \times 10^6$ cells/mL.[\[25\]](#)
- Transfer 100 μ L of the cell suspension to a flow cytometry tube.
- Add 5 μ L of Annexin V-FITC and 5 μ L of PI to the cell suspension.[\[25\]](#)

- Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[\[26\]](#)
- Add 400 μ L of 1X Binding Buffer to each tube.[\[25\]](#)
- Analyze the cells by flow cytometry within one hour.
- Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.



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Caption: Workflow for the Annexin V/PI Apoptosis Assay.

In Vivo Xenograft Model

This protocol describes a general procedure for evaluating the anti-tumor efficacy of HLX22 and trastuzumab combination therapy in a mouse xenograft model.

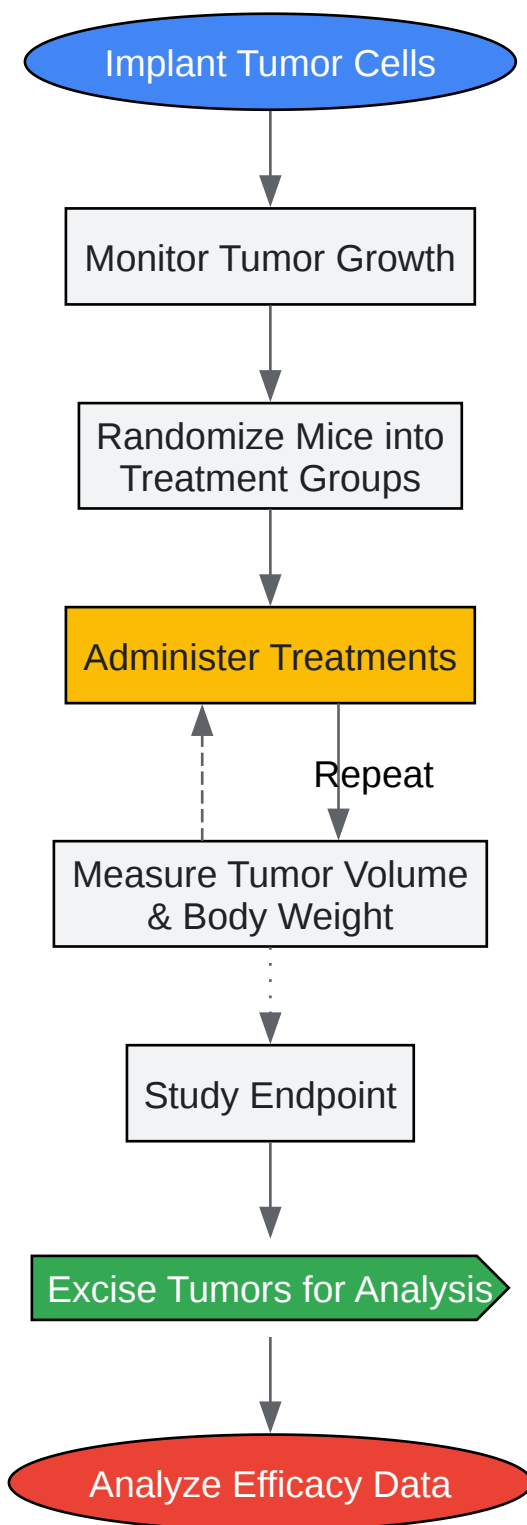
Materials:

- Immunocompromised mice (e.g., nude or SCID)
- HER2-positive cancer cell line (e.g., NCI-N87)
- Matrigel (optional)
- HLX22 and Trastuzumab antibodies
- Vehicle control (e.g., sterile PBS)
- Calipers for tumor measurement

Procedure:

- Subcutaneously inject HER2-positive cancer cells (e.g., 5×10^6 cells in PBS, optionally mixed with Matrigel) into the flank of each mouse.
- Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., Vehicle, HLX22 alone, Trastuzumab alone, HLX22 + Trastuzumab).
- Administer the treatments as per the study design (e.g., intraperitoneal or intravenous injection, once or twice weekly).
- Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = (Length x Width²)/2).
- Monitor the body weight and overall health of the mice throughout the study.
- At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

- Compare tumor growth rates and final tumor volumes between the different treatment groups to assess efficacy.



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Caption: Workflow for an In Vivo Xenograft Study.

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